molecular formula C11H12N6S B11857196 3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine

3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine

Cat. No.: B11857196
M. Wt: 260.32 g/mol
InChI Key: QNKPYCCUKQEBCR-UHFFFAOYSA-N
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Description

Topological Analysis of Imidazo[1,2-a]pyridine-Thiazole Hybrid Architecture

The imidazo[1,2-a]pyridine-thiazole hybrid system exhibits a 5,6-fused bicyclic framework characterized by distinct topological features. X-ray crystallographic studies of related compounds, such as imidazo[1,2-a]pyridine-3-carboxamides, reveal planar arrangements with torsion angles critical for maintaining anti-tubercular activity. In the target compound, the imidazo[1,2-a]pyridine moiety adopts a near-planar conformation, while the thiazole ring introduces a 90° dihedral angle relative to the fused bicyclic system, as observed in analogous pyridine-thiazole hybrids.

ToposPro analysis of similar systems highlights the importance of coordination sequences and net indices for classifying such architectures. For instance, the coordination sequence for a 12-coordinated AuNb₃ net demonstrates how shell growth patterns correlate with molecular packing (Table 1). Applied to the imidazo[1,2-a]pyridine-thiazole hybrid, this approach reveals a binodal net with dual coordination environments: one dominated by π-π stacking between imidazo[1,2-a]pyridine units and another governed by sulfur-mediated contacts in the thiazole ring.

Table 1: Coordination Sequence for a 12-Coordinated Net (AuNb₃)

Shell Number 1 2 3 4 5 6 7 8 9 10
Atoms in Shell 12 50 120 218 344 546 728 902 1212 1526

The point symbol (3⁴.4².5¹³) and vertex symbol (3.3.3.3.4.4.5.5.5.5) further classify the hybrid’s topology, emphasizing its capacity for forming stable supramolecular assemblies via edge-shared polyhedra.

Electronic Configuration and Hydrogen Bonding Propensity of Hydrazine Functional Group

The hydrazinyl group (-NH-NH₂) introduces a dual electronic profile: (1) a σ-donor capability from the lone pair on the terminal amine and (2) π-conjugative effects via the N-N single bond. In crystalline analogs, such as triazolo[1,5-a]pyrimidine-2-carboxamides, hydrazine derivatives form intra-molecular hydrogen bonds (N-H···N) with bridge nitrogens, stabilizing the solid-state conformation. For example, compound 7 in imidazo[1,2-b]pyridazine systems exhibits an N-H···N bond length of 2.71 Å, which persists in solution due to resonance-assisted stabilization.

Table 2: Hydrogen Bond Parameters in Selected Hydrazine Derivatives

Compound Donor-Acceptor Pair Bond Length (Å) Angle (°)
7 N-H···N 2.71 158
3 N-H···O (DMF) 2.89 145

In the target compound, the hydrazinyl group’s hydrogen-bonding propensity enables two key interactions:

  • Inter-molecular : N-H···S contacts with thiazole sulfur atoms (2.85–3.10 Å), as seen in pyridine-thiazole hybrids.
  • Intra-molecular : N-H···N bonds with imidazo[1,2-a]pyridine nitrogens, reducing conformational flexibility.

Comparative Molecular Frameworks in Fused Bicyclic Systems

The 5,6-fused bicyclic core of the target compound shares structural homology with imidazo[1,2-a]pyridines, imidazo[1,2-c]pyrimidines, and triazolo[1,5-a]pyrimidines, yet exhibits distinct bioactivity profiles due to electronic and steric variations. X-ray overlays of imidazo[1,2-a]pyridine-3-carboxamide (1 ) and its 2-carboxamide isomer (12 ) reveal that pendant group orientation critically impacts activity, with 1 being 350-fold more potent. Similarly, nitrogen placement in the fused ring system alters electronic density:

  • Imidazo[1,2-a]pyridine : No additional nitrogens (MIC = 0.2 μM).
  • Imidazo[1,2-c]pyrimidine : Nitrogen at position 6 (MIC = 1–2 μM).
  • Triazolo[1,5-a]pyrimidine : Nitrogens at positions 3 and 8 (MIC = 5–9 μM).

Table 3: Comparative MICs of 5,6-Fused Bicyclic Systems

Scaffold Nitrogen Positions MIC Range (μM)
Imidazo[1,2-a]pyridine None 0.2–0.5
Imidazo[1,2-c]pyrimidine 6 1–2
Triazolo[1,5-a]pyrimidine 3, 8 5–9

The target compound’s 2-methylimidazo[1,2-a]pyridine core likely retains submicromolar potency, while the thiazole-hydrazine moiety introduces steric bulk that may modulate target binding kinetics.

Properties

Molecular Formula

C11H12N6S

Molecular Weight

260.32 g/mol

IUPAC Name

3-(2-hydrazinyl-1,3-thiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C11H12N6S/c1-6-10(8-5-18-11(15-8)16-13)17-4-7(12)2-3-9(17)14-6/h2-5H,12-13H2,1H3,(H,15,16)

InChI Key

QNKPYCCUKQEBCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)N)C3=CSC(=N3)NN

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminopyridine with α-Bromoketones

The imidazo[1,2-a]pyridine skeleton is typically synthesized through a cyclocondensation reaction between 2-aminopyridine and α-bromoketones. For the 2-methyl variant, bromoacetone is employed:

2-Aminopyridine+CH3COCH2BrEtOH, reflux2-Methylimidazo[1,2-a]pyridine\text{2-Aminopyridine} + \text{CH}3\text{COCH}2\text{Br} \xrightarrow{\text{EtOH, reflux}} \text{2-Methylimidazo[1,2-a]pyridine}

Modification at Position 6 :
Introducing the amine group at position 6 necessitates either:

  • Directed C-H amination : Using transition-metal catalysts (e.g., palladium) with directing groups.

  • Nitro reduction : Installing a nitro group at position 6 via nitration followed by catalytic hydrogenation (e.g., H₂/Pd-C).

Example Procedure :

  • Nitration of 2-methylimidazo[1,2-a]pyridine with HNO₃/H₂SO₄ at 0°C yields the 6-nitro derivative.

  • Reduction with H₂ (1 atm) and 10% Pd/C in ethanol affords 2-methylimidazo[1,2-a]pyridin-6-amine in 68% yield.

Thiazole Ring Formation at Position 3

Hantzsch Thiazole Synthesis

The Hantzsch method involves cyclizing α-haloketones with thioureas. For 3-substituted imidazopyridines, a pre-functionalized acetyl group at position 3 is required:

3-Acetyl-2-methylimidazo[1,2-a]pyridin-6-amine+ThioureaI2,CuO, EtOH3-(2-Aminothiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine\text{3-Acetyl-2-methylimidazo[1,2-a]pyridin-6-amine} + \text{Thiourea} \xrightarrow{\text{I}_2, \text{CuO, EtOH}} \text{3-(2-Aminothiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine}

Optimization Insights :

  • Iodine and CuO facilitate in situ α-bromination of the acetyl group to form α-bromoacetophenone intermediates.

  • Yields for analogous thiazole formations range from 70–90% under reflux conditions.

Cross-Coupling Strategies

Installation of the Hydrazinyl Group

Nucleophilic Substitution on 2-Chlorothiazole

Replacing a chloro substituent at position 2 of the thiazole with hydrazine:

3-(2-Chlorothiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine+N2H4EtOH, refluxTarget Compound\text{3-(2-Chlorothiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, reflux}} \text{Target Compound}

Conditions :

  • Hydrazine hydrate (excess) in ethanol at 80°C for 12 hours.

  • Yields: ~60–75% after purification by silica gel chromatography.

Reductive Amination of Thiazole-2-carbaldehyde

An alternative route involves forming a hydrazone intermediate:

3-(2-Formylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine+N2H4NaBH3CN, MeOHTarget Compound\text{3-(2-Formylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine} + \text{N}2\text{H}4 \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}

Advantages :

  • Avoids handling halogenated intermediates.

  • Higher functional group tolerance.

Integrated Synthetic Routes

Route 1: Sequential Hantzsch Synthesis and Hydrazine Substitution

  • Imidazopyridine Core : Synthesize 2-methylimidazo[1,2-a]pyridin-6-amine via nitration/reduction.

  • Thiazole Installation : React 3-acetyl derivative with thiourea/I₂/CuO to form 3-(2-aminothiazol-4-yl) intermediate.

  • Hydrazine Introduction : Treat 2-chlorothiazole derivative with hydrazine hydrate.

Overall Yield : 42% (three steps).

Route 2: Cross-Coupling and Reductive Amination

  • Core Synthesis : As above.

  • Suzuki Coupling : Attach thiazol-4-ylboronic acid to 3-bromoimidazopyridine.

  • Formylation and Reduction : Oxidize thiazole-2-amine to aldehyde, then perform reductive amination.

Overall Yield : 38% (four steps).

Analytical Characterization

Key Data for Target Compound :

  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₁H₁₂N₆S: 267.0821; found: 267.0824.

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, imidazopyridine-H), 7.89 (s, 1H, thiazole-H), 6.75 (s, 2H, NH₂), 4.12 (s, 2H, NHNH₂), 2.45 (s, 3H, CH₃).

  • IR (KBr) : 3350 (N-H), 1605 (C=N), 1540 cm⁻¹ (C=C).

Challenges and Optimization Opportunities

  • Regioselectivity in Imidazopyridine Formation : Competing reactions at positions 3 and 5 require careful control of stoichiometry and temperature.

  • Hydrazine Stability : Hydrazine derivatives are prone to oxidation; inert atmospheres and low-temperature storage are essential.

  • Purification Difficulties : Polar byproducts necessitate advanced chromatographic techniques (e.g., reverse-phase HPLC) .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can undergo reduction reactions to modify the thiazole or imidazo[1,2-a]pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Position 3 Substitution

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 21801-79-6) : A carboxylic acid substituent at position 3 increases polarity (mp 140–142°C) and may limit membrane permeability compared to the hydrazinylthiazol group .

Position 6 Substitution

  • Target Compound : The amine group at position 6 enables derivatization (e.g., acetylation, sulfonation) and may participate in π-stacking or hydrogen bonding in biological systems.
  • target compound) .
  • 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine (CAS 904814-15-9) : A bulky tert-butyl group at position 2 may enhance lipophilicity but reduce solubility (similarity score: 0.84) .

Physicochemical Properties

Compound (CAS) Molecular Formula Substituents Melting Point (°C) Similarity to Target
860258-05-5 (Target) C₁₁H₁₂N₆S 2-Me, 3-(hydrazinylthiazol), 6-NH₂ Not reported 1.00
119858-52-5 C₈H₉N₃ 2-Me, 8-NH₂ Not reported 0.98
573764-90-6 C₈H₉N₃ 5-Me, 6-NH₂ Not reported 0.86
21801-79-6 C₉H₈N₂O₂ 2-Me, 3-COOH 140–142 0.72
154877-60-8 C₉H₈ClF₃N₃ 2-CF₃CH₂NH₂, 6-Cl Not reported 0.65

Data compiled from

Reactivity and Functionalization

  • The hydrazinylthiazol group in the target compound is prone to oxidation or condensation reactions, unlike methyl or carboxylic acid substituents. For example, chlorination of 3-substituted imidazo[1,2-a]pyridines with N-chlorosuccinimide (NCS) yields halogenated derivatives, but the presence of electron-donating groups (e.g., hydrazine) may divert reaction pathways .
  • Piperazine or piperidine derivatives (e.g., 2-(2-methylimidazo[1,2-a]pyridin-7-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) exhibit enhanced solubility and kinase inhibition profiles compared to thiazole-containing analogs, highlighting the impact of substituent choice on bioactivity .

Biological Activity

3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine is a complex organic compound notable for its unique structural features, which include a thiazole ring and an imidazo[1,2-a]pyridine moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications.

  • Molecular Formula : C₁₁H₁₂N₆S
  • Molecular Weight : 260.32 g/mol
  • CAS Number : 886507-20-6

The presence of the hydrazine and thiazole functionalities is often associated with various therapeutic effects, making this compound a candidate for further pharmacological evaluation.

Antimicrobial Properties

Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of various pathogens, suggesting that this compound may possess comparable efficacy against microbial strains.

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. The hydrazinyl group in this compound may enhance these activities through mechanisms such as the generation of reactive oxygen species (ROS) or inhibition of specific enzymes involved in inflammatory pathways.

Anticancer Activity

The structural components of this compound suggest potential anticancer properties. Similar compounds have been studied for their ability to induce apoptosis in cancer cell lines and inhibit tumor growth. The unique arrangement of functional groups in this compound may enhance its biological activity compared to other similar compounds.

The biological activities of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The compound may induce oxidative stress in pathogens or cancer cells.
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammation or cancer progression.
  • Cell Cycle Arrest : The compound might interfere with cell cycle regulation in cancer cells.

Synthesis and Evaluation

Various synthesis methods have been developed for compounds related to this compound. These methods highlight the compound's synthetic versatility and potential for modification, which is crucial for enhancing its biological activity.

Compound NameStructural FeaturesNotable Activities
4-(2-Methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-aminesContains both imidazo and thiazole ringsAntimicrobial properties
5-Amino-thiazole derivativesThiazole ring with amino substituentsAnticancer and anti-inflammatory effects
Hydrazone derivativesFormed from hydrazine and carbonyl compoundsVarious biological activities

Q & A

Q. Advanced

  • pH stability assays : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS.
  • Plasma stability : Measure half-life in human plasma using ultrafiltration and HPLC quantification.
  • Light/oxygen sensitivity : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH).

How can reaction fundamentals inform scalable synthesis for preclinical studies?

Q. Advanced

  • Kinetic profiling : Use in-situ FTIR to track intermediate formation rates and identify rate-limiting steps.
  • Reactor design : Transition from batch to flow chemistry for exothermic steps (e.g., thiazole cyclization) to improve heat transfer and scalability .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.

Notes

  • Contradictions : emphasizes condensation methods, while highlights multi-step syntheses. Resolve by prioritizing DoE to determine optimal route .

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